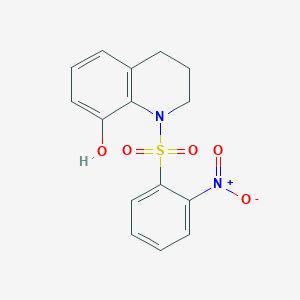
1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzenesulfonyl chloride is an organic compound used as a building block in organic synthesis . It’s a solid substance with a molecular weight of 221.62 g/mol .
Synthesis Analysis
While specific synthesis methods for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” were not found, 2-Nitrobenzenesulfonyl chloride can be used in various reactions. For instance, it can react with hydrazine hydrate to form 2-Nitrobenzenesulfonylhydrazide .Molecular Structure Analysis
The molecular structure of 2-Nitrobenzenesulfonyl chloride consists of a benzene ring with a nitro group (NO2) and a sulfonyl chloride group (SO2Cl) attached .Chemical Reactions Analysis
2-Nitrobenzenesulfonyl chloride can participate in various reactions. For example, it can be used in the Fukuyama–Mitsunobu reaction for the protection/activation/deprotection of primary amines to afford secondary amines .Physical And Chemical Properties Analysis
2-Nitrobenzenesulfonyl chloride is a solid substance. It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol is involved in the synthesis of complex organic compounds, such as tetracyclic derivatives through metal-free intramolecular oxidative cyclization processes. These synthesized compounds, including their precursors, exhibit potential for DNA minor-groove binding without intercalation, suggesting applications in molecular biology and pharmacology. For instance, the synthesis of 10-iodo-1,2-dihydroisoquinolino[2,1-b][1,2,4]benzothiadiazine 12,12-dioxide demonstrates the compound's role in producing molecules with favorable interactions with DNA macromolecules (Kolade et al., 2020).
Anticancer Activity
Derivatives of 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol have been explored for their pro-apoptotic effects in cancer cells via activating signaling pathways, such as p38/ERK phosphorylation. This indicates a promising avenue for the development of new anticancer agents. The study by Cumaoğlu et al. (2015) on new sulfonamide derivatives highlights the potential of these compounds in inducing apoptosis in cancer cells, contributing to cancer treatment research (Cumaoğlu et al., 2015).
Chemical Properties and Interactions
Research on 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol and its derivatives extends to understanding their chemical properties and interactions. For example, studies on the hydrogenation processes of related compounds provide insights into synthetic pathways that facilitate the creation of substituted tetrahydroquinolines, which are valuable in medicinal chemistry and drug design (Patti & Pedotti, 2010).
Photocatalytic Applications
The photocatalytic conversion of nitroaromatic compounds in the presence of TiO2 has been investigated, with derivatives of 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol serving as substrates. This research underscores the potential environmental applications of these compounds in pollution control and the development of cleaner chemical processes (Hakki et al., 2009).
Mécanisme D'action
While the specific mechanism of action for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” is not available, the Fukuyama–Mitsunobu reaction utilizes 2-nitrobenzenesulfonyl (Ns) for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities .
Safety and Hazards
Orientations Futures
While specific future directions for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” are not available, the use of 2-nitrobenzenesulfonyl chloride in various reactions, including the Fukuyama–Mitsunobu reaction, suggests potential for further exploration and application in organic synthesis .
Propriétés
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c18-13-8-3-5-11-6-4-10-16(15(11)13)23(21,22)14-9-2-1-7-12(14)17(19)20/h1-3,5,7-9,18H,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHKTNNCVVLGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)N(C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)


![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)
![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)


![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2799368.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2799370.png)

![1-[2-(Benzyloxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one](/img/structure/B2799372.png)
![N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2799374.png)